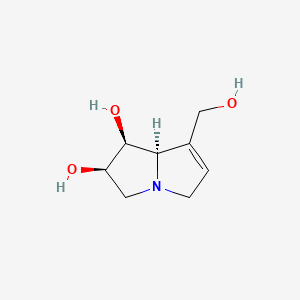
クロタネシン
概要
説明
Crotanecine is a pyrrolizidine alkaloid that serves as a necine base for various biologically active compounds. It is characterized by its all-cis configuration of stereocenters and is commonly found in certain plant species. This compound is known for its complex structure and significant biological activities.
科学的研究の応用
Crotanecine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex alkaloids.
Biology: Studies have explored its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Research has investigated its potential therapeutic effects and toxicological properties.
Industry: Crotanecine derivatives are used in the development of pharmaceuticals and agrochemicals
作用機序
Target of Action
It is part of a group of compounds known as pyrrolizidine alkaloids . These alkaloids have a wide range of biological activities, but the specific targets of Crotanecine remain to be fully elucidated.
Mode of Action
It is known that pyrrolizidine alkaloids, the group of compounds to which crotanecine belongs, can interact with various biological targets, leading to diverse physiological effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of crotanecine involves several key steps. One notable method includes the use of a Lewis acid-promoted tandem inter (4+2) / intra (3+2) cycloaddition between fumaroyloxynitroalkene and a chiral propenyl ether. This reaction sequence is followed by a solvolytic elimination of a mesylate to install the unsaturation at the C(6)-C(7) position . Another method involves the reaction of 2,3-O-isopropylidene-D-ribose with diallylzinc, followed by a series of transformations including cyclization and hydrogenolysis to yield crotanecine .
Industrial Production Methods: Industrial production of crotanecine typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions are crucial to maximize yield and purity. The process often involves multiple purification steps to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: Crotanecine undergoes various chemical reactions, including:
Oxidation: Crotanecine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert crotanecine into its reduced forms, often altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the crotanecine structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives of crotanecine.
類似化合物との比較
Crotanecine is unique among pyrrolizidine alkaloids due to its all-cis configuration. Similar compounds include:
Retronecine: Another pyrrolizidine alkaloid with a different stereochemical arrangement.
Hastanecine: Shares structural similarities but differs in its biological activity.
Rosmarinecine: Similar necine base but with distinct stereocenters and functional groups
特性
IUPAC Name |
(1S,2R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizine-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-4-5-1-2-9-3-6(11)8(12)7(5)9/h1,6-8,10-12H,2-4H2/t6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWCRDCGNVMCGJ-BWZBUEFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2N1CC(C2O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C([C@H]2N1C[C@H]([C@H]2O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965226 | |
| Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-50-4 | |
| Record name | (1S,2R,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizine-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotanecine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


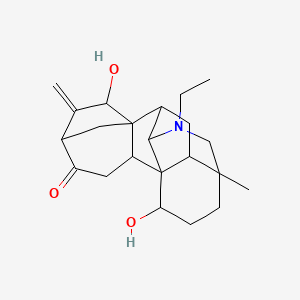
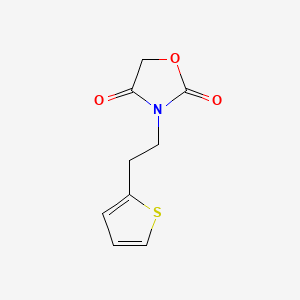
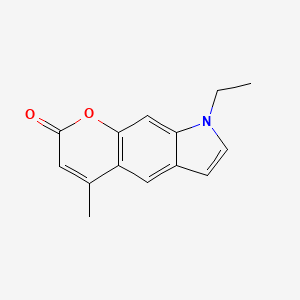
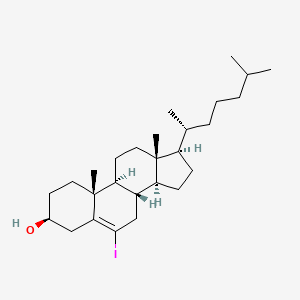
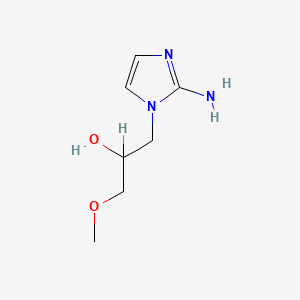
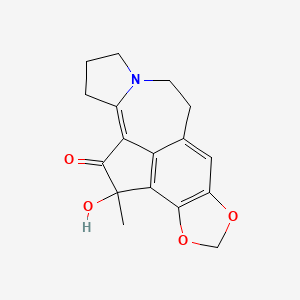
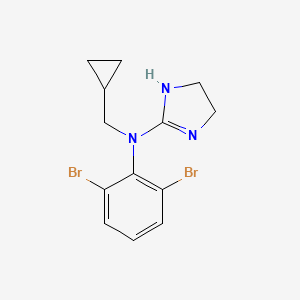
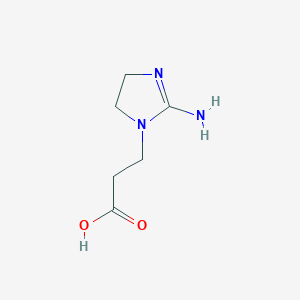



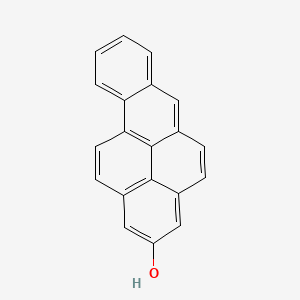
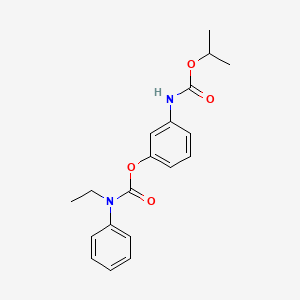
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B1195474.png)
